(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine (CAS 475160-61-3) is a chiral, bicyclic secondary amine belonging to the quinuclidine alkaloid class. It possesses the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol, with the systematic IUPAC name [(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 475160-61-3
Cat. No. B12058512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine
CAS475160-61-3
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2CN
InChIInChI=1S/C10H20N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h8-10H,2-7,11H2,1H3/t8-,9-,10+/m0/s1
InChIKeyHUVUAKNHVGVNGQ-LPEHRKFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine (CAS 475160-61-3) – A Defined-Stereochemistry Quinuclidine Building Block


(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine (CAS 475160-61-3) is a chiral, bicyclic secondary amine belonging to the quinuclidine alkaloid class. It possesses the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol, with the systematic IUPAC name [(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine . The compound is catalogued as a synthetic intermediate and chiral building block, structurally related to the quinuclidine core found in Cinchona alkaloids such as quinine and quinidine [1]. Its specific (2R,4S,5R) absolute configuration, confirmed by the SMILES notation NC[C@@H]1N2CC[C@@H](C1)[C@@H](CC)C2, defines its stereochemical identity and governs its behavior in asymmetric synthesis, chiral resolution, and receptor-targeted medicinal chemistry applications .

Why Generic Substitution Fails for (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine (CAS 475160-61-3) in Stereosensitive Applications


Generic or in-class substitution of (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine is precluded by the compound's multiple stereogenic centers (C2, C4, C5) and the documented stereochemistry-activity relationship governing quinuclidine derivatives [1]. The commercially supplied diastereomer (2S,4S,5R)-2-Aminomethyl-5-ethylquinuclidine (CAS 475160-59-9) differs in absolute configuration at position 2 and yields a measurably distinct optical rotation and receptor-interaction profile . The (2R,4S,5R) isomer maps onto the stereochemical framework of naturally occurring hydrocinchonine and dihydroquinidine, making it the requisite enantiomer for constructing cinchona alkaloid-derived catalysts, chiral ligands, and pharmacologically active analogs [2]. Substitution with racemic mixtures or alternative diastereomers would introduce stereochemical uncertainty that cannot be corrected downstream in asymmetric syntheses or structure-activity relationship (SAR) studies, directly compromising enantioselectivity, potency, or regulatory data integrity.

Quantitative Differentiation Evidence for (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine (CAS 475160-61-3) Versus Closest Analogs


Diastereomeric Excess: 98% de Against the (2S,4S,5R) Diastereomer Enables Stereochemically Resolved Applications

The target compound achieves a diastereomeric excess (de) of 98% relative to its primary diastereomer, (2S,4S,5R)-2-Aminomethyl-5-ethylquinuclidine (CAS 475160-59-9), as specified in the Sigma Aldrich certificate of analysis [1]. This specification means that for every 100 molecules, at least 99 possess the (2R,4S,5R) configuration at position 2, with no more than 1 molecule carrying the (2S) configuration. The alternative diastereomer (CAS 475160-59-9) is sold separately with its own diastereomeric excess specification of 98% against the (2R,4S,5R) form, creating a binary selection decision for procurement [2].

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

Physicochemical Property Fingerprint: Boiling Point, Density, and Refractive Index Differentiate the (2R,4S,5R) Isomer from Non-Ethylated Quinuclidine Analogs

The compound's experimentally determined physicochemical parameters provide a quantitative identity fingerprint that distinguishes it from 5-unsubstituted and 5-vinyl quinuclidine analogs. The boiling point of 220.4°C at 760 mmHg and density of 0.99 g/cm³ reflect the presence of the 5-ethyl substituent, which increases molecular weight and alters intermolecular interactions relative to the parent 2-(aminomethyl)quinuclidine scaffold . The refractive index (n20/D 1.497) and flash point (83.5°C) serve as rapid identity verification metrics for incoming quality control . These values differ measurably from the non-ethylated analog 2-(aminomethyl)quinuclidine dihydrochloride, which has a distinct salt-form melting point and aqueous solubility profile, as well as from the 5-vinyl analog quincorine amine (CAS 290817-84-4), which has a lower boiling point due to reduced molecular weight [1].

Physical Chemistry Quality Control Identity Verification

Storage and Handling Requirements: Cold-Chain (2–8°C) Differentiates from Ambient-Stable Quinuclidine Analogs

The target compound requires refrigerated storage at 2–8°C, as specified by both the Sigma Aldrich product datasheet and the ECHA C&L Inventory classification [1][2]. This requirement contrasts with several structurally related quinuclidine derivatives such as 4-ethylquinuclidine and quinuclidine itself, which are typically stored at ambient temperature. The cold-chain requirement implies that the primary aminomethyl group at the 2-position, in combination with the (2R,4S,5R) stereochemistry, confers heightened thermal sensitivity or hygroscopicity that is not observed in the tertiary amine or quaternary ammonium analogs . The GHS hazard classification further specifies Danger (H302-H315-H318-H335), indicating acute oral toxicity (Category 4), skin irritation, serious eye damage, and respiratory irritation [1].

Stability Storage Supply Chain

Stereochemical-Receptor Mapping: (2R,4S,5R) Configuration Matches the Cinchona Alkaloid Pharmacophore Scaffold

The (2R,4S,5R) absolute configuration of the target compound is isomorphic with the quinuclidine moiety of the natural Cinchona alkaloids hydrocinchonine and dihydroquinidine, which bear a (2R,4S,5R)-5-ethyl-quinuclidine core [1]. This stereochemical correspondence is not shared by the (2S,4S,5R) diastereomer (CAS 475160-59-9). In quinuclidine-based muscarinic M3 receptor antagonists, the stereochemistry at the 2-position of the quinuclidine ring has been shown to influence binding affinity by factors exceeding 10-fold in related series [2]. The primary aminomethyl group at C2 provides a derivatizable handle for installing quinoline, amide, or urea pharmacophores while preserving the (2R,4S,5R) stereochemistry required for target engagement, as exemplified by the ChEBI-listed furan-2-carboxamide derivative CHEBI:228521 [3].

Medicinal Chemistry Receptor Binding Cinchona Alkaloids

High-Confidence Application Scenarios for (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine (CAS 475160-61-3) Based on Quantified Differentiation Evidence


Asymmetric Synthesis of Cinchona Alkaloid-Derived Chiral Ligands and Organocatalysts

The 98% diastereomeric excess and (2R,4S,5R) configuration make this compound the direct synthetic precursor for cinchona alkaloid-derived chiral ligands such as (DHQD)₂Pyr and related bis-cinchona catalysts. The primary aminomethyl handle at C2 enables amide or urea coupling to introduce the quinoline or heterocyclic pharmacophore while preserving the quinuclidine stereochemistry essential for enantioselective catalysis. The cold-chain storage requirement (2–8°C) must be factored into laboratory workflow planning to maintain diastereomeric integrity prior to derivatization . Procurement of the (2S,4S,5R) diastereomer (CAS 475160-59-9) in error would yield the pseudo-enantiomeric catalyst series, inverting the sense of asymmetric induction and compromising the stereochemical outcome of the target reaction [1].

Stereochemically Defined Building Block for Muscarinic Receptor Ligand SAR Programs

In medicinal chemistry programs targeting muscarinic acetylcholine receptors (M1–M5 subtypes), the (2R,4S,5R)-2-aminomethyl-5-ethylquinuclidine scaffold provides a defined stereochemical anchor for structure-activity relationship (SAR) exploration. The documented stereochemistry-activity dependence in quinuclidine-based muscarinic ligands, where C2 configuration affects binding affinity by >10-fold in related series, necessitates procurement of the specific (2R,4S,5R) isomer . The ≥95.0% GC purity and 98% de specification ensure that biological assay results are not confounded by diastereomeric impurities. The GHS hazard profile (H302, H315, H318, H335) mandates appropriate PPE and engineering controls during analogue synthesis [1].

Reference Standard for Chiral Chromatographic Method Development and Quality Control

The well-defined diastereomeric excess specification (98% de vs. the (2S,4S,5R) diastereomer) and orthogonal physicochemical properties (n20/D 1.497, density 0.99 g/cm³, boiling point 220.4°C) qualify this compound as a reference standard for developing chiral HPLC or GC methods to resolve quinuclidine diastereomers . The compound can serve as a system suitability standard to establish resolution factors (Rs) between the (2R,4S,5R) and (2S,4S,5R) diastereomers, with the 98% de specification providing a known impurity benchmark (≤1% of the opposite diastereomer) for method validation [1].

Intermediate for Quaternary Ammonium Antimicrobial Agent Synthesis

The tertiary amine of the quinuclidine core can be quaternized to generate quaternary ammonium compounds (QACs) with antimicrobial activity, as demonstrated for 3-substituted quinuclidine derivatives . The (2R,4S,5R)-5-ethyl-2-aminomethyl substitution pattern introduces a specific stereochemical and lipophilic signature (LogP 1.70) that may modulate membrane disruption potency and mammalian cell toxicity relative to non-ethylated or 3-substituted QAC analogs. The 2–8°C storage requirement should be considered when scaling up quaternization reactions to ensure starting material integrity [1].

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